1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole
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Overview
Description
1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a butyl group and a 2,4-dichlorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution with Butyl Group:
Attachment of 2,4-Dichlorophenoxy Methyl Group: The final step involves the reaction of the butyl-substituted benzimidazole with 2,4-dichlorophenoxy methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The reactions are typically carried out in batch or continuous reactors, followed by purification steps like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenoxy group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Compounds with substituted phenoxy groups.
Scientific Research Applications
1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy group.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness: 1-Butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-butyl-2-[(2,4-dichlorophenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-2-3-10-22-16-7-5-4-6-15(16)21-18(22)12-23-17-9-8-13(19)11-14(17)20/h4-9,11H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSPXHCPCJAKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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